(2S)-2-(aminomethyl)butanoic Acid
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Overview
Description
This compound is characterized by the presence of an amino group attached to the second carbon of the butanoic acid chain, making it an important building block in organic synthesis and pharmaceutical research.
Scientific Research Applications
(2S)-2-(aminomethyl)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(aminomethyl)butanoic Acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanoic acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the use of chiral catalysts to achieve enantioselective synthesis, ensuring the production of the (2S)-enantiomer .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(aminomethyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Mechanism of Action
The mechanism of action of (2S)-2-(aminomethyl)butanoic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s amino group allows it to participate in transamination reactions, which are crucial for the synthesis and degradation of amino acids .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-, (S)-: Another chiral amino acid derivative with similar structural features but different functional properties.
(2S)-2-amino-3-methylbutanoic acid: A methyl-branched amino acid with distinct biochemical roles
Uniqueness
(2S)-2-(aminomethyl)butanoic Acid is unique due to its specific chiral configuration and the presence of the aminomethyl group, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(aminomethyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463260 |
Source
|
Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538368-15-9 |
Source
|
Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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